1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 896048-76-3
VCID: VC3349681
InChI: InChI=1S/C11H16N2O3/c14-11(15)10-2-1-3-13(10)5-4-12-6-8-16-9-7-12/h1-3H,4-9H2,(H,14,15)
SMILES: C1COCCN1CCN2C=CC=C2C(=O)O
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol

1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid

CAS No.: 896048-76-3

Cat. No.: VC3349681

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid - 896048-76-3

Specification

CAS No. 896048-76-3
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
IUPAC Name 1-(2-morpholin-4-ylethyl)pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C11H16N2O3/c14-11(15)10-2-1-3-13(10)5-4-12-6-8-16-9-7-12/h1-3H,4-9H2,(H,14,15)
Standard InChI Key JLJLSVZPHCBNGL-UHFFFAOYSA-N
SMILES C1COCCN1CCN2C=CC=C2C(=O)O
Canonical SMILES C1COCCN1CCN2C=CC=C2C(=O)O

Introduction

Chemical Structure and Properties

1-[2-(Morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid is characterized by a distinct molecular architecture featuring a morpholine ring connected to a pyrrole ring via an ethyl chain, with a carboxylic acid group positioned on the pyrrole ring. This arrangement confers unique chemical and biological properties to the compound, making it valuable for various scientific applications. The compound has been identified with specific identifiers that facilitate its recognition in chemical databases and research literature.

Identification Parameters

The compound is registered with CAS number 896048-76-3, which serves as its unique identifier in chemical databases and regulatory systems. Its molecular formula is C11H16N2O3, corresponding to a molecular weight of 224.26 g/mol . The structure contains several functional groups that contribute to its reactivity profile and potential applications in chemical synthesis and biological systems.

Physical and Chemical Properties

The physical and chemical properties of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid are summarized in the following table:

PropertyValueSource
Molecular Weight224.26 g/mol
Exact Mass224.11609238 Da
XLogP3-AA-2.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4

The compound's negative XLogP3-AA value (-2.2) suggests significant hydrophilicity, which affects its solubility in aqueous environments and potential interactions with biological systems. The presence of both hydrogen bond donors and acceptors enables the molecule to form multiple hydrogen bonds, potentially enhancing its interaction with biological macromolecules such as proteins and nucleic acids .

Synthesis Methodologies

The synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid typically involves a reaction between 2-(morpholin-4-yl)ethylamine and pyrrole-2-carboxylic acid or its derivatives under controlled conditions. This synthetic route leverages the reactivity of the amine group in 2-(morpholin-4-yl)ethylamine and the carboxylic acid functionality in pyrrole-2-carboxylic acid to form the target compound through an amide coupling reaction.

General Synthesis Approach

The synthesis process generally involves the following steps:

  • Preparation of pyrrole-2-carboxylic acid or its activated derivatives

  • Reaction with 2-(morpholin-4-yl)ethylamine in the presence of appropriate coupling agents

  • Purification of the final product using column chromatography

The reaction is typically facilitated by bases and carried out in solvents such as dichloromethane or ethanol. After the reaction is complete, purification is achieved through column chromatography to isolate the pure compound.

Alternative Synthetic Strategies

While the direct coupling approach is commonly employed, alternative synthetic routes may involve:

  • N-alkylation of pyrrole-2-carboxylic acid with 2-(morpholin-4-yl)ethyl halides

  • Construction of the pyrrole ring after attaching the morpholine-containing substituent

  • Functional group interconversion from related compounds like 1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde (CAS: 383135-71-5)

These alternative approaches may offer advantages in terms of yield, purity, or scalability depending on the specific requirements and available starting materials.

Chemical Reactivity Profile

The chemical structure of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid features several reactive functional groups that contribute to its diverse chemical behavior. Understanding these reactivity patterns is essential for predicting its interactions in chemical and biological systems.

Carboxylic Acid Functionality

The carboxylic acid group on the pyrrole ring can undergo various transformations:

  • Esterification with alcohols to form corresponding esters

  • Amidation with amines to form amide derivatives

  • Reduction to alcohols or aldehydes

  • Decarboxylation under specific conditions

  • Salt formation with bases

These transformations provide opportunities for derivatization and incorporation into more complex molecular structures, enhancing the compound's utility as a synthetic intermediate.

Morpholine Ring Reactions

The morpholine ring can participate in several reactions:

  • Protonation at the nitrogen atom under acidic conditions

  • Oxidation of the nitrogen to form N-oxides

  • Ring-opening reactions under harsh conditions

  • Coordination with metal ions through the nitrogen atom

The presence of the morpholine ring contributes to the compound's water solubility and provides a site for potential modification to tune pharmacokinetic properties.

Biological Applications and Activities

1-[2-(Morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid has been investigated for various biological applications, particularly in the context of drug development and medicinal chemistry. The compound's structural features enable interaction with biological targets, potentially leading to therapeutic applications.

Anticancer Activities

Research has also focused on the potential anticancer activities of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid. The compound's structure allows for potential interactions with various cellular targets involved in cancer progression, such as kinases, DNA, or proteins involved in cell cycle regulation. These interactions could disrupt cancer cell proliferation or induce apoptosis, making the compound a candidate for cancer therapy development.

Structure-Activity Relationships

Understanding the structure-activity relationships of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid and its derivatives is crucial for optimizing its biological activity. Modifications to the pyrrole ring, the linking ethyl chain, or the morpholine group may modulate its interaction with biological targets, potentially enhancing specificity and potency while reducing side effects.

Industrial and Research Applications

Beyond its biological applications, 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid serves various functions in chemical research and industrial processes.

Synthetic Intermediate

The compound functions as an important intermediate in organic synthesis, particularly in the development of complex molecules with pharmaceutical potential. Its distinct functional groups provide multiple sites for further modification, making it a versatile building block in medicinal chemistry and materials science.

Materials Science Applications

In materials science, the compound is explored for developing new materials with enhanced electronic or optical properties. The conjugated π-electron system of the pyrrole ring, combined with the electron-donating properties of the morpholine group, contributes to potential applications in electronic devices, sensors, or advanced materials.

Combinatorial Chemistry

The versatile structure of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid makes it valuable in combinatorial chemistry approaches, where diverse libraries of compounds are generated for screening against biological targets. The compound's scaffold can be modified at multiple positions to create derivatives with varied properties and biological activities.

Analytical Methods and Characterization

Proper characterization of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid is essential for ensuring its identity, purity, and structural integrity for research and development purposes.

Spectroscopic Identification

Various spectroscopic techniques can be employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide essential information about the structural arrangement and connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: This technique helps identify functional groups, particularly the carboxylic acid group, which typically shows characteristic absorption bands.

  • Mass Spectrometry (MS): Provides accurate mass information and fragmentation patterns that help confirm the molecular structure and purity.

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid and for monitoring reactions involving this compound. These methods help ensure the quality and consistency of the compound for research purposes.

Related Compounds and Structural Analogs

Several compounds structurally related to 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid have been reported in the literature, providing insight into the broader family of pyrrole derivatives and their applications.

Key Structural Analogs

  • 1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde (CAS: 383135-71-5): A close structural relative that contains an aldehyde group instead of a carboxylic acid group on the pyrrole ring .

  • 5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide (CAS: 346600-26-8): Contains an amide linkage rather than the direct attachment of the morpholine-containing chain to the pyrrole nitrogen .

  • Ethyl pyrrole-2-carboxylate derivatives: Represent important synthetic intermediates in the preparation of pyrrole-2-carboxylic acid derivatives .

  • 1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid: A related compound with different substituents that may exhibit similar or complementary properties .

Comparative Analysis

Comparing the properties and activities of these structural analogs with 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid provides valuable insights into structure-activity relationships and helps guide the development of derivatives with enhanced properties for specific applications.

Current Research Trends and Future Perspectives

Research on 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid continues to evolve, with several emerging trends and future directions.

Drug Development

The compound's potential biological activities make it a candidate for further development in drug discovery programs. Future research may focus on optimizing its structure for specific therapeutic applications, improving pharmacokinetic properties, and evaluating its efficacy in relevant disease models.

Advanced Materials

Ongoing research explores the application of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid and its derivatives in the development of advanced materials with unique properties. The compound's structural features may contribute to materials with enhanced electronic, optical, or mechanical properties for various technological applications.

Green Chemistry Approaches

Future research may also focus on developing more sustainable and environmentally friendly methods for synthesizing 1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid, aligning with the principles of green chemistry. This includes exploring alternative solvents, catalysts, and reaction conditions that minimize environmental impact while maintaining or improving synthetic efficiency.

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